molecular formula C9H13Cl2F3N2O B13031986 (1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl

(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13031986
M. Wt: 293.11 g/mol
InChI Key: UGHMGMPJCRGOLF-XCUBXKJBSA-N
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Description

(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl typically involves the introduction of the trifluoromethoxy group onto a phenyl ring, followed by the attachment of the ethane-1,2-diamine moiety. Common synthetic routes include:

    Nucleophilic Substitution: Starting from a suitable phenyl derivative, the trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.

    Reductive Amination: The ethane-1,2-diamine moiety can be attached through reductive amination of an appropriate aldehyde or ketone precursor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution and reductive amination reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like trifluoromethyl iodide (CF3I) and trifluoromethyl sulfonates are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The ethane-1,2-diamine moiety plays a crucial role in the compound’s ability to form hydrogen bonds and electrostatic interactions with its targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine: Similar in structure but lacks the oxygen atom in the trifluoromethoxy group.

    (1S)-1-[2-(Methoxy)phenyl]ethane-1,2-diamine: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H13Cl2F3N2O

Molecular Weight

293.11 g/mol

IUPAC Name

(1S)-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13;;/h1-4,7H,5,13-14H2;2*1H/t7-;;/m1../s1

InChI Key

UGHMGMPJCRGOLF-XCUBXKJBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CN)N)OC(F)(F)F.Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)OC(F)(F)F.Cl.Cl

Origin of Product

United States

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